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Compound of Interest

5-Bromo-2-hydroxy-3-
Compound Name:
methoxybenzaldehyde

Cat. No.: B183005

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde (also known as 5-bromo-o-vanillin), a key intermediate in
organic synthesis. The document presents comprehensive spectral data, detailed experimental
protocols for data acquisition, and logical workflows for its synthesis and analysis, designed to
support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data for 5-Bromo-2-hydroxy-3-
methoxybenzaldehyde, providing a quantitative reference for compound identification and
characterization.

Table 1: *H NMR Spectral Data

Solvent: CDCls, Frequency: 400 MHz
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. . Coupling
Chemical Shift . . .
Multiplicity Integration Assignment Constant (J)
(3) ppm
Hz
11.00 S 1H Ar-OH -
9.86 S 1H -CHO -
7.31 d 1H Ar-H (H-6) 2.4
7.18 d 1H Ar-H (H-4) 2.4
3.92 S 3H -OCHs -
Data sourced from ChemicalBook.[1]
Table 2: 3C NMR Spectral Data
Solvent: CDCls, Frequency: 100 MHz
Chemical Shift (6) ppm Assignment

1954 C=0 (Aldehyde)
150.9 C-3

149.3 C-2

126.1 C-4

121.3 C-1

120.8 C-6

111.1 C-5

56.3 -OCHs

Data sourced from ChemicalBook.[1]

Table 3: Mass Spectrometry (MS) Data
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Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z Relative Abundance Interpretation

930 500t [M]* Molecular ion with 7°Br
-~ 0
isotope

The characteristic 1:1 ratio of the molecular ion peaks at m/z 230 and 232 confirms the
presence of a single bromine atom in the molecule.[2]

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
Data

Sample Preparation: KBr Pellet or Thin Film

Functional Group

Wavenumber (cm~?) Intensity .

Assignment
~3333 Strong, Broad O-H Stretch (phenolic)

) C-H Stretch (aromatic and

~3000-2850 Medium

aldehyde)

C=0 Stretch (aromatic
~1674 Strong

aldehyde)
~1600-1450 Medium-Strong C=C Stretch (aromatic ring)
~1250 Strong C-O Stretch (aryl ether)
~678 Medium C-Br Stretch

Characteristic peaks are reported based on data for brominated vanillin.[2]

Experimental Protocols
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Detailed methodologies for the acquisition of the spectral data are provided below. These
protocols are representative and may be adapted based on the specific instrumentation
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: Approximately 10-20 mg of 5-Bromo-2-hydroxy-3-
methoxybenzaldehyde is dissolved in 0.5-0.7 mL of deuterated chloroform (CDClIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5
mm NMR tube.

2.1.2 'H NMR Data Acquisition: A 400 MHz NMR spectrometer is used. Standard acquisition
parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a
relaxation delay of 1 second. A sufficient number of scans (typically 16 or 32) are averaged to
obtain a good signal-to-noise ratio.

2.1.3 3C NMR Data Acquisition: The same sample is used for 13C NMR analysis on a 100 MHz
spectrometer. A proton-decoupled pulse program is employed with a spectral width of 240 ppm.
A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024) are
typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

Mass Spectrometry (MS)

2.2.1 Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent
such as dichloromethane or ethyl acetate.

2.2.2 GC-MS Analysis: An aliquot of the sample solution (1 pL) is injected into a gas
chromatograph equipped with a capillary column (e.g., DB-5ms). The GC oven temperature is
programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g.,
280°C) to ensure separation from any impurities. The eluent is directly introduced into a mass
spectrometer operating in electron ionization (EI) mode at 70 eV. The mass analyzer is set to
scan a mass range of m/z 40-400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.3.1 Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
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mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then
compressed into a thin, transparent pellet using a hydraulic press.

2.3.2 Data Acquisition: A background spectrum of the empty sample compartment is recorded.
The KBr pellet is then placed in the sample holder, and the FT-IR spectrum is recorded,
typically in the range of 4000-400 cm~1. An average of 16 or 32 scans is typically used to
improve the signal-to-noise ratio.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to
5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Synthesis Pathway

Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
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Click to download full resolution via product page

Caption: Synthetic route from o-vanillin.

Spectral Analysis Workflow

General Workflow for Spectral Analysis
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Caption: Sample preparation and analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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